DL-Proline
Overview
Description
DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is an amino acid commonly used in solution-phase peptide synthesis due to its ability to act as a turn inducer resulting from its restricted phi angle . It is an essential component of collagen and plays a significant role in the immune system and strengthening of heart muscles .
Synthesis Analysis
DL-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions are monitored with TLC and all structures are characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular formula of DL-Proline is C5H9NO2 . It has a molar mass of 115.13 g/mol .
Chemical Reactions Analysis
DL-Proline can undergo various chemical reactions. For instance, it can react with C5H9NO2 to form a compound (C5H10NO2+ • C5H9NO2) . It can also undergo a single step, one electron-transfer, reversible redox reaction .
Physical And Chemical Properties Analysis
DL-Proline is a colorless crystal, odorless, sweet, and easy to deliquesce . It is soluble in water and ethanol, insoluble in chloroform and acetone, insoluble in butanol and ether . It has a melting point of 208 °C (dec.) (lit.) .
Scientific Research Applications
Thermodynamic and Conformational Properties : DL-Proline's energetic characterization provides insights into its stability and reactivity. This is crucial for understanding the behavior of larger molecules containing proline structures. Experimental and computational studies have revealed significant data on the enthalpy of formation, entropies, and Gibbs energies of DL-Proline (Santos, Notario, & da Silva, 2014).
Medical Imaging : DL-Proline has been utilized in the synthesis of carbon-11 labelled proline for positron emission tomography, a medical imaging technique. This application aids in the visualization of tumors, as demonstrated in distribution studies involving rats with Walker 256 carcinosarcoma (Bolster et al., 1985).
D-Amino Acid Metabolism : Research shows that DL-Proline can be involved in the metabolism of D-amino acids. An Escherichia coli study indicated that D-alanine dehydrogenase catalyzes the oxidation of 3,4-dehydro-DL-proline, among other D-amino acids and their analogues, highlighting DL-Proline's role in microbial amino acid metabolism (Deutch, 2004).
Enzymatic Reactions : DL-Proline has been studied in the context of proline racemase, which catalyzes the interconversion of D- and L-proline. Understanding the reaction mechanism and structure of the active site of this enzyme can contribute to broader insights into amino acid biochemistry (Rudnick & Abeles, 1975).
Plant Metabolism : DL-Proline has been implicated in the conversion of ornithine into proline in plants. Tracer experiments with labeled ornithine showed the metabolic pathway leading to proline formation, which is critical for understanding amino acid biosynthesis in plants (Mestichelli, Gupta, & Spenser, 1979).
Chemical Analysis and Chromatography : DL-Proline has been used in the resolution of amine enantiomers, showcasing its utility in analytical chemistry, especially in liquid chromatography. This has implications for purifying and analyzing complex mixtures in laboratory settings (Gamoh & Sawamoto, 1991).
Biomedical Interactions : Studies on the adsorption of DL-Proline on TiO2 surfaces contribute to our understanding of molecular interactions at the interface of biological molecules and biomedical implants. This research is significant for improving implant materials and their compatibility with biological systems (Fleming et al., 2007; Fleming & Idriss, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64298-80-2 | |
Record name | Proline, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64298-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9041104 | |
Record name | DL-Proline | |
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Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | DL-Proline | |
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Product Name |
DL-Proline | |
CAS RN |
609-36-9, 147-85-3 | |
Record name | DL-Proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Proline DL-form | |
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Record name | DL-Proline | |
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Record name | proline | |
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Record name | Proline | |
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Record name | DL-Proline | |
Source | EPA DSSTox | |
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Record name | DL-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.264 | |
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Record name | PROLINE, DL- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS9E77JPQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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